molecular formula C12H10O3 B1591784 Methyl 5-hydroxy-1-naphthoate CAS No. 91307-40-3

Methyl 5-hydroxy-1-naphthoate

Cat. No.: B1591784
CAS No.: 91307-40-3
M. Wt: 202.21 g/mol
InChI Key: JXPWWZATUWESQH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-naphthoate is an organic compound with the chemical formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the 5th position and a methyl ester group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis method. This method includes the sequential addition of reactants and oxidation reactions, which are carried out under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-hydroxy-1-naphthoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-hydroxy-5-methyl-1-naphthoate
  • 2-hydroxy-5-methyl-1-naphthoic acid
  • Methyl 1-hydroxy-2-naphthoate

Comparison: Methyl 5-hydroxy-1-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 5-hydroxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWWZATUWESQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597990
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91307-40-3
Record name Methyl 5-hydroxynaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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